alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

概要

説明

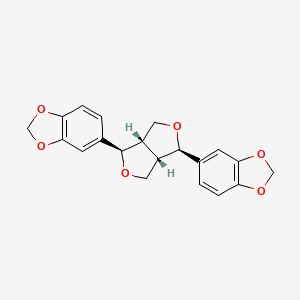

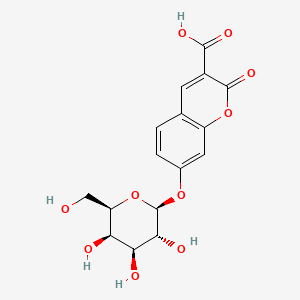

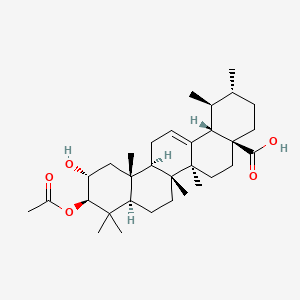

Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is a complex organic molecule. It contains a total of 48 atoms, including 26 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The molecule also contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is quite complex. It includes a five-membered ring and a six-membered ring, along with an aliphatic ester and an aromatic hydroxyl . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The molecule contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl . The molecular weight of the compound is 302.4 g/mol .科学的研究の応用

I apologize for the confusion, but it seems there has been a mix-up. The term “KME-4” you’ve mentioned is associated with Knowledge-based Model Editing (KME) strategies for Large Language Models (LLMs), rather than a chemical compound . KME is a technique used to update pre-trained LLMs with new knowledge efficiently, without negatively influencing other irrelevant knowledge .

作用機序

Target of Action

KME-4, also known as alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, PGS-IN-1, or (3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one, primarily targets the Interleukin-1 receptor-associated kinase 1 and 4 (IRAK1/4) complex . IRAK1/4 is a critical signaling node activated in dysregulated innate immune signaling pathways, particularly in hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

Mode of Action

KME-4 interacts with its targets, IRAK1 and IRAK4, to inhibit their function . This inhibition is believed to suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . KME-4 exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds in both FLT3 wildtype and FLT3 mutant settings .

Biochemical Pathways

KME-4 affects the Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) pathways, which converge at IRAK1/4 . By inhibiting IRAK1/4, KME-4 disrupts these pathways, leading to changes in the innate immune response . This disruption is believed to suppress malignant hematopoiesis .

Pharmacokinetics

The pharmacokinetics of KME-4 are currently under investigation. It is known that KME-0584, a highly potent IRAK1/IRAK4/panFLT3 inhibitor, exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds . KME-0584 exhibits >100-fold selectivity vs. 89% of the Kinome, with an IC50 of 23, <1.29, and <0.5nM at IRAK1, IRAK4, and FLT3 respectively .

Result of Action

The inhibition of IRAK1/4 by KME-4 leads to the suppression of LSPC function and the induction of differentiation . This results in a decrease in malignant hematopoiesis, offering a new therapeutic approach for hematologic malignancies .

将来の方向性

特性

IUPAC Name |

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYHQJPGCODSB-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone | |

CAS RN |

83677-24-1 | |

| Record name | KME 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)